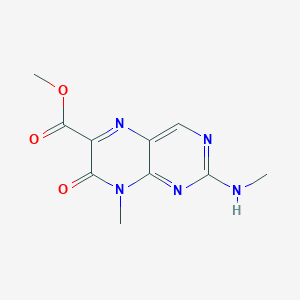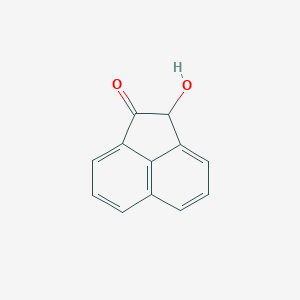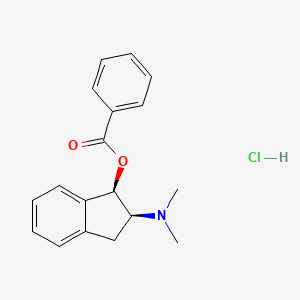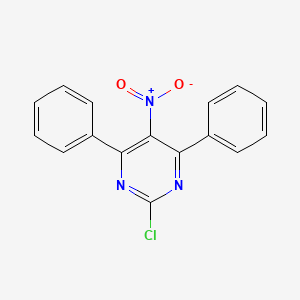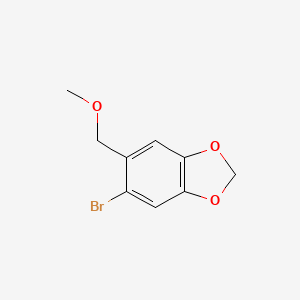
5-Bromo-6-(methoxymethyl)-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-6-(methoxymethyl)-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a bromine atom at the 5th position and a methoxymethyl group at the 6th position on the benzodioxole ring. Benzodioxoles are known for their diverse applications in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(methoxymethyl)-1,3-benzodioxole typically involves the bromination of 6-(methoxymethyl)-1,3-benzodioxole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The bromination reaction is carefully monitored to prevent over-bromination and to ensure the selective introduction of the bromine atom at the desired position.
化学反応の分析
Types of Reactions
5-Bromo-6-(methoxymethyl)-1,3-benzodioxole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include 5-amino-6-(methoxymethyl)-1,3-benzodioxole, 5-thio-6-(methoxymethyl)-1,3-benzodioxole, and 5-alkoxy-6-(methoxymethyl)-1,3-benzodioxole.
Oxidation Reactions: Products include 5-bromo-6-(formylmethyl)-1,3-benzodioxole and 5-bromo-6-(carboxymethyl)-1,3-benzodioxole.
Reduction Reactions: The major product is 6-(methoxymethyl)-1,3-benzodioxole.
科学的研究の応用
5-Bromo-6-(methoxymethyl)-1,3-benzodioxole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of 5-Bromo-6-(methoxymethyl)-1,3-benzodioxole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The bromine atom and the methoxymethyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved in its mechanism of action are subject to ongoing research.
類似化合物との比較
Similar Compounds
5-Bromo-1,3-benzodioxole: Lacks the methoxymethyl group, which may affect its reactivity and biological activity.
6-(Methoxymethyl)-1,3-benzodioxole: Lacks the bromine atom, which may influence its chemical properties and applications.
5-Chloro-6-(methoxymethyl)-1,3-benzodioxole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological properties.
Uniqueness
5-Bromo-6-(methoxymethyl)-1,3-benzodioxole is unique due to the presence of both the bromine atom and the methoxymethyl group. This combination imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
特性
CAS番号 |
34679-09-9 |
|---|---|
分子式 |
C9H9BrO3 |
分子量 |
245.07 g/mol |
IUPAC名 |
5-bromo-6-(methoxymethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C9H9BrO3/c1-11-4-6-2-8-9(3-7(6)10)13-5-12-8/h2-3H,4-5H2,1H3 |
InChIキー |
DPUCLMCMWZBDCJ-UHFFFAOYSA-N |
正規SMILES |
COCC1=CC2=C(C=C1Br)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


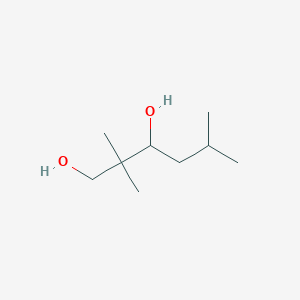

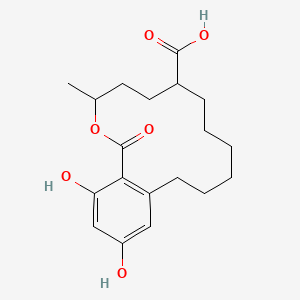
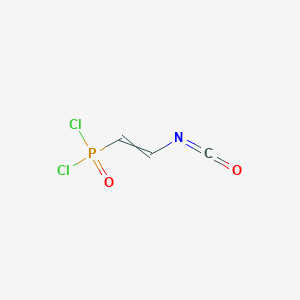
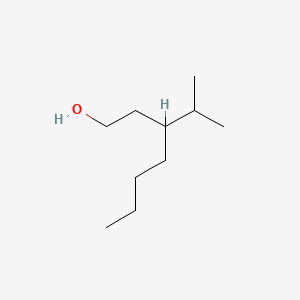
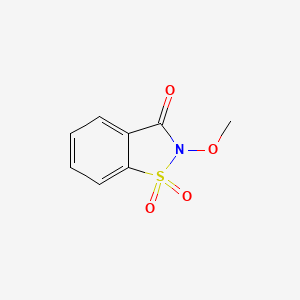
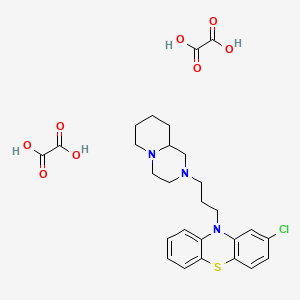
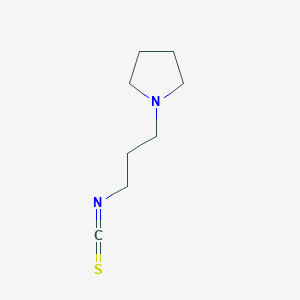
![(1Z)-1-[(E)-3-phenylprop-2-enylidene]indene](/img/structure/B14675580.png)
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-oxirane]](/img/structure/B14675585.png)
